Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate
Overview
Description
“Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate” is a chemical compound with the molecular formula C19H20N4O3 and a molecular weight of 352.39 . It is also known by other names such as “methyl 4-piperazin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate” and "Benzoic acid, 4-(1-piperazinyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, methyl ester" .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . These compounds have been synthesized as part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolo[2,3-b]pyridine core with a methoxy group attached to the 2-position and a fluorobenzoate group attached to the 4-position .Scientific Research Applications
Evaluation of Health Aspects and Toxicity
Research on similar compounds, such as methyl paraben, highlights the importance of evaluating health aspects and toxicity for chemical compounds used in foods, drugs, and cosmetics. Methyl paraben, for example, has been extensively studied for its antimicrobial properties, absorption, metabolism, and excretion in humans, indicating its safety for over 50 years of use. Such studies are critical for understanding the potential health impacts of chemical compounds, including methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate, if used in consumer products (Soni, Taylor, Greenberg, & Burdock, 2002).
Chemical Synthesis and Pharmaceutical Impurities
Another relevant area of research involves the synthesis of complex molecules and the study of pharmaceutical impurities. For example, novel synthesis methods for omeprazole and its impurities provide insights into the development of proton pump inhibitors and the control of pharmaceutical impurities. Such research is essential for improving drug synthesis processes and ensuring the quality of pharmaceuticals (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Chemical Structure Analysis
The evaluation of metal(II) 2-fluorobenzoate complexes highlights the significance of detailed structural analysis in reaching target molecules by understanding factors affecting structure. This type of research contributes to future studies by providing a foundation for designing molecules with desired physical and biological properties (Öztürkkan & Necefoğlu, 2022).
Environmental and Biological Impacts
Studies on the occurrence, fate, and behavior of parabens in aquatic environments review the knowledge regarding their biodegradability, ubiquity in water bodies, and potential as weak endocrine disruptors. Research in this domain underscores the importance of understanding the environmental and biological impacts of chemical compounds, which is also relevant for assessing the implications of using this compound in various applications (Haman, Dauchy, Rosin, & Munoz, 2015).
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are typically triggered by FGFRs .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . These pathways regulate various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Result of Action
The inhibition of FGFRs by this compound can lead to the suppression of cell proliferation and induction of apoptosis . It can also inhibit the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown potent activities against FGFR1, 2, and 3 . These interactions could potentially influence a variety of biochemical reactions.
Cellular Effects
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibited the migration and invasion of these cells .
Molecular Mechanism
Similar compounds have been shown to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors .
Properties
IUPAC Name |
methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c1-20-15(19)12-3-2-10(16)7-13(12)21-11-6-9-4-5-17-14(9)18-8-11/h2-8H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXIJNIAUMZYEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)OC2=CN=C3C(=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235865-75-4 | |
Record name | Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235865754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 4-FLUORO-2-(1H-PYRROLO(2,3-B)PYRIDIN-5-YLOXY)BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A28MBT4L43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.